N-benzyl-1-(3-chlorophenyl)methanesulfonamide
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Overview
Description
N-benzyl-1-(3-chlorophenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzyl group attached to a methanesulfonamide moiety, with a 3-chlorophenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(3-chlorophenyl)methanesulfonamide typically involves the reaction of benzylamine with 3-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(3-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring can be functionalized.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various N-alkylated sulfonamides, while oxidation can produce sulfonic acids .
Scientific Research Applications
N-benzyl-1-(3-chlorophenyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, particularly antimicrobial agents.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including those used in drug discovery and development.
Mechanism of Action
The mechanism of action of N-benzyl-1-(3-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the antimicrobial effects observed .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(4-cyanophenyl)methanesulfonamide
- 1-(3-chlorophenyl)-N-(3-methylbenzyl)methanesulfonamide
Uniqueness
N-benzyl-1-(3-chlorophenyl)methanesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group can enhance its antimicrobial properties compared to other sulfonamides .
Properties
Molecular Formula |
C14H14ClNO2S |
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Molecular Weight |
295.8 g/mol |
IUPAC Name |
N-benzyl-1-(3-chlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c15-14-8-4-7-13(9-14)11-19(17,18)16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2 |
InChI Key |
BGAWZMYOKNARIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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